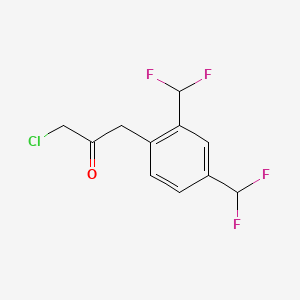

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

Descripción

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a substituted acetophenone derivative featuring a phenyl ring with two difluoromethyl (-CF₂H) groups at the 2- and 4-positions and a 3-chlorinated propan-2-one moiety. This structure combines electron-withdrawing groups (difluoromethyl and chlorine) with a ketone functional group, making it a candidate for applications in agrochemical or pharmaceutical intermediates. The difluoromethyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the chlorine atom may influence reactivity in nucleophilic substitution or oxidation reactions.

Propiedades

Fórmula molecular |

C11H9ClF4O |

|---|---|

Peso molecular |

268.63 g/mol |

Nombre IUPAC |

1-[2,4-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9ClF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2 |

Clave InChI |

RPFSBSYISBHCQN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the phenyl ring. The chloropropanone moiety can then be introduced through subsequent reactions, such as halogenation or substitution reactions .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related derivatives based on phenyl ring substitution patterns, halogenation, and ketone positioning. Key analogs include:

Structural Analogs from

| Compound Name | CAS Registry Number | Phenyl Substitution | Ketone Position | Halogenation |

|---|---|---|---|---|

| 1-[3,4-Bis(difluoromethyl)phenyl]-3-chloropropan-1-one | 1803857-68-2 | 3,4-diF₂CH | 1 | Cl at propan-3 |

| 1-[3,4-Bis(difluoromethyl)phenyl]-3-chloropropan-2-one | 1806535-83-0 | 3,4-diF₂CH | 2 | Cl at propan-3 |

| 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | Target Compound | 2,4-diF₂CH | 2 | Cl at propan-3 |

Key Differences and Implications:

Phenyl Substitution Position :

- The target compound’s 2,4-diF₂CH substitution contrasts with 3,4-diF₂CH in analogs. The 2,4-substitution creates a para-difluoromethyl arrangement, which may enhance steric hindrance near the ketone group compared to the meta-substituted analogs. This could reduce accessibility for enzymatic degradation or chemical reactions .

- Electronic effects: The 2,4-substitution pattern may delocalize electron density differently, altering the ketone’s electrophilicity. Para-substituted electron-withdrawing groups typically increase the ketone’s reactivity compared to meta-substituted analogs.

Ketone Position: Propan-2-one (acetophenone derivative) in the target compound vs. propan-1-one in 1803857-68-2.

Halogenation :

- The 3-chloro substituent in the target compound and its analogs introduces a reactive site for nucleophilic substitution. However, its position on the propan-2-one chain may lead to steric constraints compared to analogs with halogens on the phenyl ring (e.g., ’s brominated dichloro-fluorophenyl derivative).

Comparison with Halogenated Phenylpropanones

describes 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one, a brominated analog synthesized via halogenation. Key contrasts include:

- Halogen Type : The target compound uses difluoromethyl groups, which are less electron-withdrawing than chlorine or fluorine but more lipophilic. This may improve membrane permeability in biological systems compared to highly polar chloro/fluoro-substituted compounds.

- Reactivity : Brominated compounds (as in ) typically undergo faster radical or elimination reactions, whereas the target’s difluoromethyl groups may stabilize the compound against oxidative degradation .

Actividad Biológica

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention for its potential biological activity. Its unique structure, featuring difluoromethyl groups and a chloropropanone moiety, positions it as a candidate for various medicinal applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is , with a molecular weight of approximately 304.61 g/mol. The presence of difluoromethyl groups enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.61 g/mol |

| Functional Groups | Chloropropanone |

| Lipophilicity | High |

Antimicrobial Properties

Research indicates that compounds similar to 1-(2,4-bis(difluoromethyl)phenyl)-3-chloropropan-2-one exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The difluoromethyl groups likely enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Cytotoxicity and Anticancer Activity

A notable area of investigation is the cytotoxic effects of this compound on cancer cell lines. In studies involving the MCF-7 breast cancer cell line, 1-(2,4-bis(difluoromethyl)phenyl)-3-chloropropan-2-one displayed promising results:

- IC50 Values : The compound exhibited an IC50 value of approximately 15.63 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen (IC50 = 10.38 µM) .

- Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound resulted in G1 phase cell cycle arrest and increased apoptosis via caspase activation .

Case Studies

- Study on Antitumor Activity : A recent study evaluated the effects of 1-(2,4-bis(difluoromethyl)phenyl)-3-chloropropan-2-one on various cancer cell lines, including MCF-7 and HCT-116. The results indicated that the compound could significantly inhibit cell proliferation and induce apoptosis .

- Comparison with Other Compounds : When compared to other derivatives like 1-(2,4-bis(trifluoromethyl)phenyl)-3-chloropropan-2-one, 1-(2,4-bis(difluoromethyl)phenyl)-3-chloropropan-2-one showed enhanced selectivity and activity against specific cancer types .

The biological activity of 1-(2,4-bis(difluoromethyl)phenyl)-3-chloropropan-2-one can be attributed to several mechanisms:

- Lipophilicity : The difluoromethyl groups increase the lipophilicity of the compound, facilitating better membrane penetration.

- Nucleophilic Attack : The chloropropanone moiety can undergo nucleophilic attack by biological nucleophiles, leading to covalent modifications of target proteins or enzymes.

- Biochemical Pathway Modulation : Interaction with specific molecular targets modulates various biochemical pathways involved in cell proliferation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.